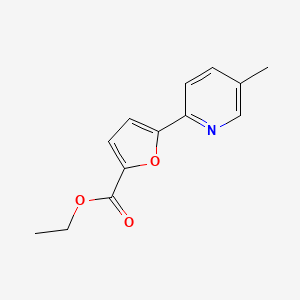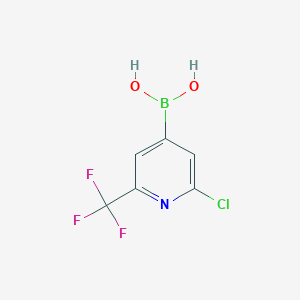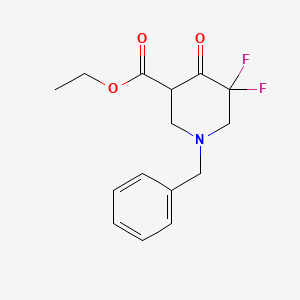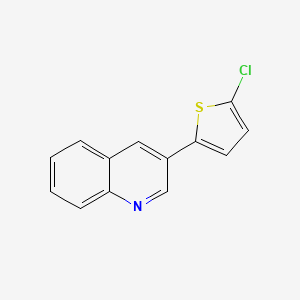
3-(5-Chloro-2-thienyl)quinoline
Descripción general
Descripción
3-(5-Chloro-2-thienyl)quinoline, commonly known as CTQ, is a heterocyclic compound. It has a molecular formula of C13H8ClNS and a molecular weight of 245.73 g/mol.
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-(5-Chloro-2-thienyl)quinoline consists of a quinoline ring fused with a thiophene ring, which carries a chlorine atom . The quinoline ring system is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
Quinoline derivatives have been reported to undergo a variety of chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst, has been used to form carbon-carbon bonds in quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(5-Chloro-2-thienyl)quinoline include a molecular weight of 245.73 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Techniques
A study by El-Gaby et al. (2006) describes the synthesis of Thieno [2,3-b] quinoline derivative 5 and its interactions with various compounds to produce different derivatives. This includes interactions with formic acid, formamide, thioacetamide, and others. These interactions yielded compounds with potential biological activity, such as compounds 22 and 25, which showed inhibitory activity against Saccharomyces cerevisiae (El-Gaby, M., Abdel-Gawad, S. M., Ghorab, M. M., Heiba, H., Aly, H. M., 2006).
Microwave-Induced Synthesis
Raghavendra et al. (2006) synthesized a series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters under microwave irradiation. These compounds were characterized by various methods and evaluated for their antibacterial activity (Raghavendra, M., Naik, H. B., Sherigara, B. S., 2006).
Solvent-Free Conditions
Nandeshwarappa et al. (2005) developed an efficient method for synthesizing substituted thieno[2,3-b]quinolines under solvent-free conditions using microwave irradiation. This method produced a range of derivatives with potential applications (Nandeshwarappa, B. P., Kumar, D. B. A., Naik, H. B., Mahadevan, K., 2005).
Photovoltaic Properties
- Organic-Inorganic Photodiode Fabrication: Zeyada et al. (2016) investigated the photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives, highlighting their application in fabricating organic-inorganic photodiodes. These findings demonstrate the potential use of such compounds in electronic devices (Zeyada, H., El-Nahass, M., El-Shabaan, M. M., 2016).
Chemical Reactions and Transformations
- Synthesis and Transformations: Aleksandrov et al. (2012) synthesized 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline and investigated its methylation and electrophilic substitution reactions. This study provides insights into the chemical behavior and potential applications of such compounds in various fields (Aleksandrov, A., El’chaninov, M. M., Dedeneva, A. S., 2012).
Corrosion Inhibition
- Steel Corrosion Inhibition: Prasanna et al. (2016) conducted a study on the inhibition of mild steel corrosion by 2-chloro 3-formyl quinoline, demonstrating its potential as a corrosion inhibitor in hydrochloric acid solutions. This application could be significant in industries dealing with metal preservation and maintenance (Prasanna, B., Praveen, B., Hebbar, N., Venkatesha, T. V., Tandon, H. C., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-chlorothiophen-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-13-6-5-12(16-13)10-7-9-3-1-2-4-11(9)15-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFGZXEHYYSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-thienyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



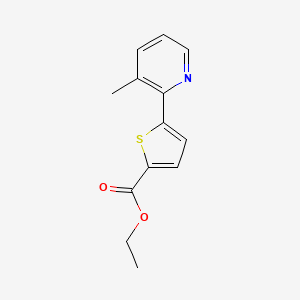
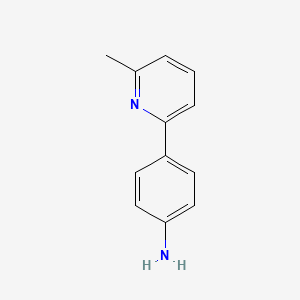
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)
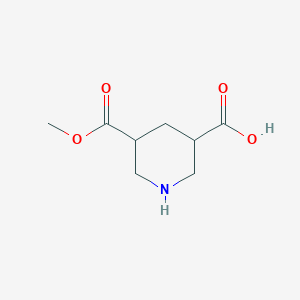
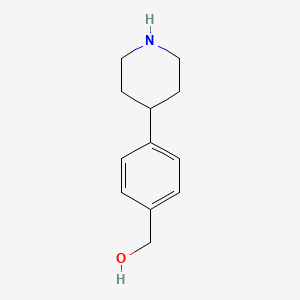
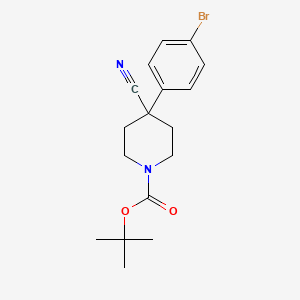
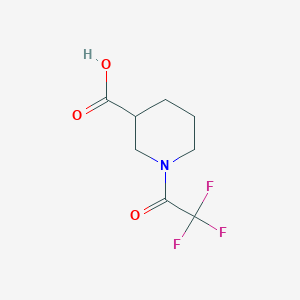
![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)
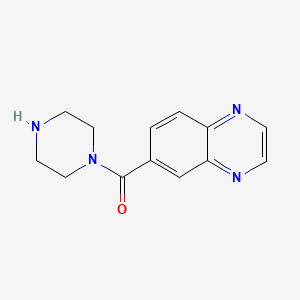
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)
